REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:18]=[CH:17][C:7]([O:8][C:9]2[N:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH3:16])[N:10]=2)=[CH:6][CH:5]=1)([O-])=O.[H][H]>O1CCOCC1.[Ni]>[NH2:1][C:4]1[CH:18]=[CH:17][C:7]([O:8][C:9]2[N:10]=[C:11]([CH3:16])[CH:12]=[C:13]([CH3:15])[N:14]=2)=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
24.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC2=NC(=CC(=N2)C)C)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a temperature between 20° and 50° C
|
Type
|
FILTRATION
|
Details
|
The catalyst was then filtered off with suction
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(OC2=NC(=CC(=N2)C)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.4 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |